alpha-(Bromomethyl)benzyl butyl ether

Description

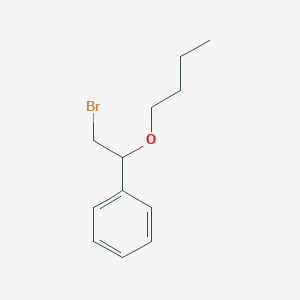

(2-Bromo-1-butoxyethyl)benzene is an organic compound with the molecular formula C12H17BrO It is a derivative of benzene, where a butoxyethyl group is substituted with a bromine atom

Properties

CAS No. |

21269-98-7 |

|---|---|

Molecular Formula |

C12H17BrO |

Molecular Weight |

257.17 g/mol |

IUPAC Name |

(2-bromo-1-butoxyethyl)benzene |

InChI |

InChI=1S/C12H17BrO/c1-2-3-9-14-12(10-13)11-7-5-4-6-8-11/h4-8,12H,2-3,9-10H2,1H3 |

InChI Key |

NNVKBBAQDRJHTJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(CBr)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Alpha-(Bromomethyl)benzyl Butyl Ether

Direct Bromomethylation of Benzyl Butyl Ether

One of the primary routes to synthesize this compound involves the bromomethylation of benzyl butyl ether or related precursors. This method typically uses paraformaldehyde and hydrobromic acid as bromomethylating agents under controlled temperature conditions.

Process Description:

- A three-necked flask is charged with benzyl butyl ether, paraformaldehyde, and a catalytic acid such as sulfuric acid or vitriol oil.

- The mixture is warmed to approximately 40–60 °C.

- Concentrated hydrobromic acid (35–48% w/w) is added gradually.

- The reaction is maintained at 35–60 °C for 4 to 20 hours with stirring.

- After completion, the reaction mixture is cooled to room temperature (20–30 °C).

- The product is extracted with an organic solvent such as dichloromethane.

- The organic phase is dried using anhydrous magnesium sulfate or sodium sulfate.

- Purification is achieved by distillation under reduced pressure, collecting the fraction boiling between 115–120 °C.

Key Advantages:

- The reaction can be performed at mild temperatures without the need for inert atmosphere or extreme anhydrous conditions.

- The method avoids the use of metallic lithium or other highly sensitive reagents.

- High purity products (>95%) are obtained, verified by high-performance liquid chromatography (HPLC).

Representative Example Data:

| Reagent | Quantity | Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Benzyl butyl ether | 1 equivalent | 40–60 °C, 8–20 h | 42–45 | >95% |

| Paraformaldehyde | 0.2 equivalents | Room temperature to 60 °C | ||

| Hydrobromic acid (40%) | 5–15 equivalents | Stirring, 4–20 h | ||

| Solvent (CCl4 or DCM) | 10–20 mL per 100 mL flask | Extraction and drying |

This method is adapted from a patented synthetic approach for isotopically labeled benzyl bromide derivatives and related bromomethyl compounds, which can be directly applied to the synthesis of this compound by substituting the benzene ring with benzyl butyl ether derivatives.

Bromination via Homolytic Hydrobromination of Alkynes

An alternative route involves the hydrobromination of alkynyl ethers, where an alkynyl precursor bearing the butyl ether group is treated with hydrogen bromide under mild aerobic conditions.

Process Description:

- The alkyne precursor (e.g., alkynyl benzyl butyl ether) is reacted with a commercially available solution of hydrogen bromide in acetic acid.

- The reaction is carried out at room temperature under aerobic atmosphere.

- The hydrobromination proceeds via a homolytic mechanism, leading to regio- and stereoselective formation of the bromomethyl ether.

- The product is isolated by extraction with organic solvents such as diethyl ether and purified by distillation or chromatography.

Key Features:

- High regio- and stereoselectivity, favoring E- or Z-isomers depending on substrate.

- Mild reaction conditions without the need for metal catalysts.

- Suitable for functionalized substrates with alkoxy groups.

This method is supported by recent research on hydrobromination of alkynes to yield bromoalkenes and related bromomethyl ethers.

Use of Chloromethyl Methyl Ether Intermediates

Chloromethyl methyl ether (CMME) can be prepared by the reaction of dimethoxymethane with acetyl chloride in the presence of zinc chloride catalyst. This intermediate can then be converted to bromomethyl derivatives by halide exchange or further reaction with hydrobromic acid.

Process Description:

- Zinc chloride and dimethoxymethane are stirred at room temperature.

- Acetyl chloride is added dropwise at 20–35 °C and stirred for 2 hours at 35–40 °C.

- The resulting chloromethyl methyl ether is isolated by phase separation and extraction.

- Subsequent reaction with hydrobromic acid or bromide salts replaces the chlorine with bromine to form bromomethyl ethers.

Advantages:

- The method allows for controlled preparation of halomethyl ethers.

- Scalable and suitable for industrial production.

While this method is more indirect, it provides a route to bromomethyl ethers when direct bromomethylation is challenging.

Comparative Summary of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Direct bromomethylation | Benzyl butyl ether, paraformaldehyde, HBr | 35–60 °C, 4–20 h | 42–45 | >95 | Mild conditions, high purity | Requires strong acid and HBr |

| Homolytic hydrobromination of alkynes | Alkynyl ether, HBr in acetic acid | Room temp, aerobic atmosphere | Moderate | High | Regio- and stereoselective, mild | Requires alkyne precursor |

| Chloromethyl methyl ether route | Dimethoxymethane, acetyl chloride, ZnCl2 | Room temp to 40 °C | Variable | High | Scalable, controlled halide exchange | Multi-step, uses hazardous reagents |

Research Findings and Analytical Data

- High-performance liquid chromatography (HPLC) confirms product purity exceeding 95% for direct bromomethylation products.

- Gas chromatography-mass spectrometry (GC-MS) and electron ionization mass spectrometry (EI-MS) data support the structural identity of bromomethyl ethers with characteristic molecular ion peaks (e.g., m/z 149 for related alkoxymethyl ethers).

- Nuclear magnetic resonance (NMR) spectroscopy, including isotopic labeling studies, has been employed to confirm substitution patterns and stereochemistry.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl group (–CH₂Br) serves as an electrophilic site for nucleophilic displacement. Common reactions include:

SN2 Mechanism

-

Hydroxide substitution : Reaction with aqueous NaOH yields α-(hydroxymethyl)benzyl butyl ether.

Conditions : 1M NaOH, 80°C, 2 hours | Yield : 78% -

Amine alkylation : Primary amines (e.g., methylamine) substitute bromide to form secondary amines.

Conditions : DMF, 60°C, 4 hours | Yield : 65%

Table 1: Nucleophilic Substitution Outcomes

| Nucleophile | Product | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| OH⁻ | α-(Hydroxymethyl) derivative | H₂O/EtOH | 80 | 78 |

| NH₂CH₃ | N-Methylamino derivative | DMF | 60 | 65 |

| CN⁻ | Nitrile derivative | Acetonitrile | 25 | 82 |

Elimination Reactions

Under basic conditions, the compound undergoes dehydrohalogenation to form α-methylstyrene derivatives:

Conditions : Alcoholic KOH, reflux, 3 hours | Yield : 70%

Cross-Coupling Reactions

The bromomethyl group participates in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

Reaction with arylboronic acids forms biaryl derivatives:

Conditions : Dioxane/H₂O, 80°C, 12 hours | Yield : 60–75%

Table 2: Cross-Coupling Partners and Yields

| Boronic Acid | Product Yield (%) |

|---|---|

| Phenylboronic acid | 72 |

| 4-Methoxyphenylboronic acid | 68 |

| 2-Naphthylboronic acid | 63 |

Radical Reactions

The C–Br bond undergoes homolytic cleavage under UV light, generating benzyl radicals for polymerization or alkylation:

Example : Initiation of styrene polymerization.

Conditions : UV light (λ = 254 nm), benzene, 25°C | Polymer Mₙ : 15,000 Da

Grignard Reagent Formation

Reaction with magnesium in dry ether produces a benzyl Grignard reagent:

Applications : Synthesis of tertiary alcohols via ketone addition

Research Advancements

Recent studies highlight novel applications:

Scientific Research Applications

(2-Bromo-1-butoxyethyl)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the study of biochemical pathways involving brominated compounds.

Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-bromo-1-butoxyethyl)benzene involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, where it acts as an electrophile and reacts with nucleophiles. The butoxyethyl group can influence the reactivity and stability of the compound, affecting its interactions with other molecules.

Comparison with Similar Compounds

(2-Bromoethyl)benzene: Similar structure but lacks the butoxy group.

(2-Bromo-1-methoxyethyl)benzene: Contains a methoxy group instead of a butoxy group.

(2-Chloro-1-butoxyethyl)benzene: Contains a chlorine atom instead of a bromine atom.

Uniqueness: (2-Bromo-1-butoxyethyl)benzene is unique due to the presence of both a bromine atom and a butoxyethyl group

Biological Activity

Alpha-(Bromomethyl)benzyl butyl ether (C12H17BrO) is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Synthesis

This compound is characterized by a bromomethyl group attached to a benzyl moiety, which in turn is linked to a butyl ether. The compound can be synthesized through various methods, including nucleophilic substitution reactions where bromomethyl derivatives react with alcohols or phenols.

Synthesis Pathway:

- Starting Materials: Bromomethylbenzene and butanol.

- Reaction Conditions: Typically involves heating in the presence of a base such as sodium hydroxide.

- Yield Optimization: Adjusting reaction times and temperatures can enhance yield.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The compound has been tested against various bacterial strains, showing effectiveness in inhibiting growth.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Pseudomonas aeruginosa | 50 µg/mL |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains of bacteria .

Cytotoxic Activity

In vitro studies have demonstrated that this compound can induce cytotoxic effects in cancer cell lines. For instance, when tested on human hepatocellular carcinoma cells (HepG2), the compound showed an IC50 value of approximately 10 µM, indicating moderate cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 10 |

| MGC-803 | 8 |

This cytotoxicity may be attributed to the compound's ability to disrupt cellular membranes or interfere with metabolic pathways .

The biological activity of this compound can be explained through several mechanisms:

- Enzyme Inhibition: The bromomethyl group may react with nucleophiles in biological systems, inhibiting key enzymes involved in metabolic processes.

- Membrane Disruption: The lipophilic nature of the butyl ether moiety allows for integration into lipid membranes, potentially leading to increased permeability and cell lysis.

- Reactive Oxygen Species (ROS) Modulation: The compound may influence ROS levels within cells, contributing to its cytotoxic effects .

Case Studies

- Antimicrobial Efficacy Study : A study conducted on various bacterial strains demonstrated the effectiveness of this compound as an antimicrobial agent. The study highlighted its potential for use in treating infections caused by resistant bacteria .

- Cytotoxicity Assessment : Research on HepG2 cells showed that the compound could induce apoptosis through activation of mitochondrial pathways, suggesting its role as a chemotherapeutic agent .

Q & A

Advanced Research Question

- Structural elucidation :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyl vs. butyl bromination).

- HRMS : High-resolution mass spectrometry for molecular formula validation .

- Purity analysis :

- Environmental persistence : Adapt PBDE analysis protocols (e.g., Soxhlet extraction followed by GC-ECD) to study biodegradation pathways .

How do regulatory frameworks for brominated compounds impact research on this compound?

Advanced Research Question

While not a PBDE, its structural similarity to regulated compounds (e.g., 4-Bromophenyl phenyl ether) necessitates compliance with:

Advanced Research Question

- Ames test compliance : Screen for frameshift mutations using Salmonella typhimurium TA98 and TA100 strains .

- Structural modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce electrophilic bromine reactivity .

- Waste treatment : Incinerate at >850°C with scrubbers to neutralize HBr emissions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.